2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Description
Structural Identity and Classification
2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid belongs to the class of substituted benzoic acids, specifically categorized as a halogenated trifluoromethoxylated aromatic carboxylic acid. The compound exhibits a biphenyl core structure where the benzoic acid moiety is substituted at the 2-position with a chlorine atom and at the 4-position with a 2-(trifluoromethoxy)phenyl group. The systematic nomenclature reflects the presence of both electron-withdrawing substituents, with the chloro group providing additional reactivity sites and the trifluoromethoxy group contributing to the compound's unique physicochemical properties.
The molecular structure can be represented by the SMILES notation O=C(O)C1=CC=C(C2=CC=CC=C2OC(F)(F)F)C=C1Cl, which illustrates the spatial arrangement of functional groups around the aromatic framework. The compound's molecular weight of 316.66 daltons and its specific arrangement of substituents place it within a specialized category of organofluorine compounds that have become increasingly important in pharmaceutical research. The trifluoromethoxy group, in particular, represents one of the most valuable fluorinated substituents in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.
The structural classification extends beyond simple substitution patterns to encompass the compound's electronic characteristics. The electron-withdrawing nature of both the chloro and trifluoromethoxy substituents significantly influences the electronic distribution within the aromatic system, affecting both the acidity of the carboxylic acid group and the reactivity of the aromatic rings toward electrophilic and nucleophilic substitution reactions. This electronic configuration makes the compound particularly valuable as a synthetic intermediate in the construction of more complex molecular architectures.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1261840-24-7 | |
| Molecular Formula | C14H8ClF3O3 | |
| Molecular Weight | 316.66 g/mol | |
| MDL Number | MFCD18402767 | |
| SMILES Code | O=C(O)C1=CC=C(C2=CC=CC=C2OC(F)(F)F)C=C1Cl |
Historical Context of Trifluoromethoxylated Benzoic Acids
The development of trifluoromethoxylated benzoic acids as a distinct class of compounds emerged from the broader evolution of organofluorine chemistry during the latter half of the twentieth century. The synthesis and study of trifluoromethoxy-containing aromatic compounds gained momentum as researchers recognized the unique properties imparted by this functional group, particularly its ability to enhance lipophilicity while maintaining metabolic stability. The historical progression of trifluoromethoxylated benzoic acid synthesis can be traced through several key methodological developments that have shaped the current understanding and accessibility of these compounds.
Early synthetic approaches to trifluoromethoxylated benzoic acids relied heavily on traditional organic synthesis methods, including Friedel-Crafts acylation and subsequent functional group transformations. The synthesis of 3-(trifluoromethoxy)benzoic acid, for example, was achieved through the treatment of 1-bromo-3-(trifluoromethoxy)benzene with n-butyllithium followed by carbon dioxide incorporation, yielding the desired product in 85% yield. This methodology established a foundation for accessing various positional isomers and substituted derivatives within the trifluoromethoxylated benzoic acid family.
The historical development of these compounds has been closely linked to advances in fluorination methodology and the growing understanding of fluorine's unique role in pharmaceutical chemistry. Recent developments have introduced more sophisticated approaches, including radical trifluoromethoxylation methods that utilize bis(trifluoromethyl)peroxide as a practical and efficient trifluoromethoxylating reagent. These advances have made trifluoromethoxylated building blocks more accessible for large-scale synthesis and pharmaceutical applications, representing a significant evolution from the earlier, more specialized synthetic routes.
The historical context also encompasses the recognition of trifluoromethoxylated benzoic acids as versatile intermediates in drug discovery programs. The pharmaceutical industry's increasing reliance on fluorinated compounds has driven continuous innovation in synthetic methodology, leading to more efficient and scalable approaches for accessing these valuable building blocks. This historical progression reflects the broader trend toward the incorporation of fluorinated substituents in drug design, where the unique properties of the trifluoromethoxy group have proven particularly valuable for optimizing pharmacokinetic and pharmacodynamic properties.
Research Significance and Applications
The research significance of this compound extends across multiple scientific disciplines, with particular prominence in pharmaceutical development, agrochemical synthesis, and materials science applications. The compound's unique structural features, combining the electronic effects of chloro and trifluoromethoxy substituents, make it a valuable building block for constructing biologically active molecules with enhanced properties compared to their non-fluorinated analogs.
In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammatory diseases and metabolic disorders. The trifluoromethoxy group's ability to enhance biological activity while maintaining favorable pharmacokinetic properties has made compounds containing this functional group increasingly valuable in drug discovery programs. Research has demonstrated that the incorporation of trifluoromethoxy substituents can significantly improve drug-target interactions, metabolic stability, and overall therapeutic efficacy. The compound's dual substitution pattern provides additional opportunities for structure-activity relationship optimization, allowing medicinal chemists to fine-tune biological activity and selectivity profiles.
Agricultural chemistry represents another significant application area where this compound has found utility as a synthetic intermediate in the development of herbicides and fungicides. The compound's ability to improve the effectiveness of active ingredients while enhancing environmental stability has made it particularly valuable in formulating next-generation agrochemicals. Research in this area has focused on leveraging the unique properties of the trifluoromethoxy group to develop compounds with improved selectivity and reduced environmental impact compared to traditional agricultural chemicals.
Materials science applications have emerged as a growing area of research interest, where the compound's unique electronic properties and thermal stability make it valuable for developing advanced polymers and coatings. The trifluoromethoxy group contributes to enhanced thermal stability and chemical resistance, properties that are increasingly important in high-performance materials applications. Research in this area has explored the compound's potential in developing specialized coatings and polymer systems that require exceptional durability and chemical inertness under challenging environmental conditions.
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory drug synthesis, metabolic disorder treatments | Enhanced biological activity, improved metabolic stability |
| Agricultural Chemistry | Herbicide and fungicide intermediates | Improved active ingredient effectiveness, environmental stability |
| Materials Science | Advanced polymer and coating development | Enhanced thermal stability, chemical resistance |
| Analytical Chemistry | Reference standards and reagents | High purity, well-characterized properties |
Properties
IUPAC Name |
2-chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFRIGCWWRDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742698 | |
| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261840-24-7 | |
| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chlorobenzoic acid with 2-(trifluoromethoxy)phenylboronic acid.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH), can facilitate substitution reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Alcohol derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with higher oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biochemical Studies: It can be used as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine:
Therapeutic Agents: The compound’s derivatives may exhibit therapeutic properties, making them useful in developing new medications for various diseases.
Industry:
Agricultural Chemicals: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants and pests.
Chemical Manufacturing: The compound can serve as an intermediate in the production of other valuable chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
- Structure: Benzoic acid with a 2-chloro-4-(trifluoromethyl)phenoxy substituent at position 3.
- Key Differences: The trifluoromethyl (-CF₃) group replaces the trifluoromethoxy (-OCF₃) group, and the substituent is attached via an oxygen atom (phenoxy linkage) rather than directly to the benzene ring.
- Applications : Intermediate for synthesizing acifluorfen, a diphenyl ether herbicide .
Pharmaceutical Analogs: FXR Agonists
GW4064 (3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic Acid)
- Structure : Features an ethenyl bridge and an isoxazole ring substituted with dichlorophenyl and isopropyl groups.
- Key Differences : The isoxazole moiety and extended conjugation via the ethenyl group enhance binding to farnesoid X receptor (FXR), a nuclear receptor involved in cholesterol metabolism.
PX20606 (4-[2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic Acid)
- Structure : Cyclopropyl linker and isoxazole ring with dichlorophenyl and cyclopropyl substituents.
- Activity : Potent cholesterol-lowering effects across lipoprotein species, attributed to optimized substituent geometry and lipophilicity .
Thiazole-Containing Derivatives
2-[2-Chloro-4-(N-methyl-N-thiazol-2-ylamino)phenyl]acetic Acid
- Structure: Phenylacetic acid with a thiazole-amino group at position 4.
- Applications : Pharmaceutical research (e.g., enzyme inhibition) due to heterocyclic pharmacophores .
| Property | Target Compound | Thiazole Derivative |
|---|---|---|
| Core Structure | Benzoic acid | Phenylacetic acid |
| Key Substituent | -OCF₃ | Thiazole-amino |
| Pharmacokinetic Profile | High lipophilicity | Balanced solubility/metabolic stability |
Biological Activity
2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS No. 1261840-24-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a chloro group and a trifluoromethoxy group, which significantly influences its biological properties. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which are critical for drug-like properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF3O3 |
| Molecular Weight | 332.70 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance binding affinity through halogen bonding, which is crucial for modulating the activity of various enzymes and receptors.
Anti-inflammatory Activity
Research indicates that compounds containing trifluoromethyl and trifluoromethoxy groups often exhibit anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound may possess similar effects.
Antitumor Activity
Preliminary studies have suggested potential antitumor activity, particularly in inhibiting cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis has been observed in vitro. For example, SAR studies indicate that modifications to the phenyl ring can lead to enhanced potency against specific cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of benzoic acids with trifluoromethoxy substituents showed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating a promising therapeutic window for further development.
- In Vivo Studies : In animal models, compounds similar to this compound have shown a reduction in tumor size when administered at specific dosages over a treatment period of several weeks. These findings support the hypothesis that this compound may be effective in vivo as well.
Structure-Activity Relationship (SAR)
The SAR of this compound has been explored through various analogs:
| Analog | Substitution | Biological Activity (IC50) |
|---|---|---|
| Parent Compound | - | 15 µM |
| 2-Chloro-4-[2-(difluoromethoxy)phenyl]benzoic acid | Difluoro instead of trifluoro | 30 µM |
| 2-Bromo-4-[2-(trifluoromethoxy)phenyl]benzoic acid | Bromo substitution | 10 µM |
These studies highlight the importance of the trifluoromethoxy group in enhancing biological activity and suggest avenues for further optimization.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 2-chloro-4-iodobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF) at 80–100°C. Yield optimization involves controlling stoichiometry (1:1.2 aryl iodide to boronic acid ratio), inert atmosphere (N₂/Ar), and catalyst loading (2–5 mol%). Post-reaction purification via recrystallization or column chromatography ensures high purity .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances structural validation .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethoxy and chloro substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups deactivate the aromatic ring, directing nucleophilic attack to the para position relative to the -Cl. Kinetic studies (e.g., using NaN₃ in DMSO at 60°C) reveal slower reaction rates compared to non-fluorinated analogs due to reduced electron density. Computational analysis (Hammett σ constants: σ_meta(CF₃O) = +0.52, σ_para(Cl) = +0.23) quantifies these effects. Contrasting reactivity with analogs (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid) highlights the role of fluorine substitution .
Q. How can discrepancies in reported biological activities of this compound be resolved through comparative molecular docking studies?
- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values in enzyme inhibition assays) may arise from variations in protein conformations or assay conditions. To resolve:
- Perform ensemble docking using multiple protein structures (e.g., from PDB) to account for flexibility.
- Validate binding poses with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).
- Compare interaction energies (ΔG_bind) with structurally similar compounds (e.g., 2-[4-(trifluoromethoxy)benzamido]benzoic acid) to identify critical residues (e.g., hydrogen bonds with Ser530 in COX-2). Cross-referencing with SPR or ITC data strengthens conclusions .
Q. What strategies are effective in mitigating competing side reactions during coupling reactions involving this benzoic acid derivative?
- Methodological Answer : Competing protodeboronation or homocoupling in Suzuki reactions can be minimized by:
- Using anhydrous solvents (e.g., degassed toluene) to prevent boronic acid hydrolysis.
- Adding ligands (e.g., SPhos) to stabilize the Pd catalyst and suppress β-hydride elimination.
- Optimizing temperature (e.g., 80°C for 12 hours) to balance reaction rate and side-product formation.
Monitoring reaction progress via TLC or GC-MS allows real-time adjustments. Post-reaction quenching with EDTA removes Pd residues .
Q. How does the substitution pattern of this compound compare to structurally similar analogs in terms of enzyme inhibition efficacy?
- Methodological Answer : Compare inhibitory constants (Kᵢ) using:
- Enzyme kinetics assays (e.g., fluorogenic substrates for proteases).
- Structure-activity relationship (SAR) analysis :
- Trifluoromethoxy vs. difluoromethoxy : The -OCF₃ group in the target compound enhances lipophilicity (logP = 3.2 vs. 2.8 for -OCHF₂ analogs), improving membrane permeability.
- Chloro vs. methyl : -Cl at position 2 increases electrophilicity, favoring covalent binding to cysteine residues (e.g., in EGFR kinase).
Data from analogs like 4-Chloro-2-(difluoromethoxy)benzoic acid (IC₅₀ = 1.2 μM vs. 0.8 μM for the target compound in COX-2 assays) highlight substitution-dependent efficacy .
Q. What computational methods are recommended to predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use in silico ADMET tools :
- CYP450 metabolism prediction (e.g., StarDrop, Schrödinger): The trifluoromethoxy group reduces CYP2C9 affinity (predicted t₁/₂ = 4.5 hours vs. 2.1 hours for non-fluorinated analogs).
- Metabolite identification via GLORYx or BioTransformer to detect potential glucuronidation at the carboxylic acid group.
- Molecular lipophilicity potential (MLP) maps to identify oxidation-prone regions (e.g., benzylic positions). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
